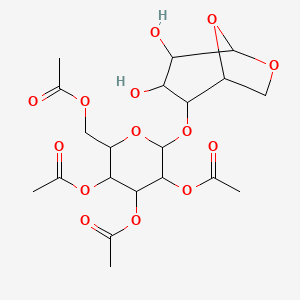

cis-Resveratrol 4'-O-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

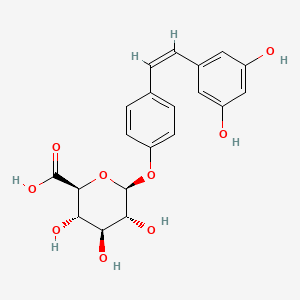

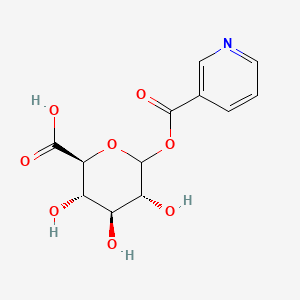

Cis-Resveratrol 4'-O-glucuronide (cis-RSV-G) is a compound derived from the natural polyphenol, resveratrol, which is found in red wine, berries, and other plant sources. Cis-RSV-G has gained attention in recent years due to its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, it has been studied for its potential use in treating metabolic disorders, such as obesity and diabetes.

Scientific Research Applications

Glucuronidation of Resveratrol : Resveratrol, including its cis-isomer, undergoes glucuronidation in human liver microsomes. This process leads to the formation of 3-O- and 4'-O-glucuronides. The reaction is regio- and stereoselective, occurring faster with the cis-isomer. This indicates the importance of glucuronidation in the metabolism of resveratrol and its isomers (Aumont et al., 2001).

Glucuronidation in Brain and Other Tissues : Glucuronidation of both cis- and trans-resveratrol occurs in rat brain, cultured astrocytes, and olfactory mucosa. This suggests that brain tissues can effectively glucuronidate resveratrol isomers, potentially modulating their bioactive concentrations (Sabolovic et al., 2007).

Gastrointestinal Tract Metabolism : The gastrointestinal (GI) tract significantly contributes to the glucuronidation of cis- and trans-resveratrol, forming both 3-O- and 4'-O-glucuronides. This metabolism pathway is important for the first-pass metabolism of these polyphenols (Sabolovic et al., 2006).

Synthesis of Glucuronide Conjugates : A study describes the synthesis of 3-O-β-d- and 4'-O-β-d-glucuronide conjugates of trans-resveratrol. This synthesis is crucial for the identification and quantification of significant metabolites in preclinical studies (Learmonth, 2003).

Effects of UGT Polymorphisms : The study of common UDP Glucuronosyltransferase (UGT) polymorphisms on cis- and trans-resveratrol glucuronidation shows variability in glucuronidation activity based on genotypes. This has implications for individual differences in resveratrol metabolism (Iwuchukwu et al., 2009).

Antioxidant and Anticancer Properties : Resveratrol and its metabolites, including glucuronides, have shown antioxidant and anticancer properties. This suggests the potential health benefits of resveratrol and its derivatives (Frémont, 2000).

Future Directions

The metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an intestinal epithelial model using Caco-2 cell lines has been studied . The majority of trans-Resveratrol was transported unchanged through the Caco-2 cells, while cis-Resveratrol was mostly metabolized . Since metabolism of simple phenolics and polyphenols plays a crucial role in their bioavailability, detailed knowledge of their transformation is of high scientific value .

Mechanism of Action

Target of Action

The primary target of cis-Resveratrol 4’-O-glucuronide is the human tyrosyl-tRNA synthetase (TyrRS) and poly-ADP-ribose polymerase 1 (PARP1), which are major determinants of cellular NAD+ -dependent stress response .

Mode of Action

cis-Resveratrol 4’-O-glucuronide acts as a tyrosine antagonist and competes with it to bind to TyrRS . It evokes a unique structural change at the active site to promote its interaction with PARP1 . This interaction leads to the auto-poly-ADP-ribosylation of PARP1 .

Biochemical Pathways

The compound affects the TyrRS/PARP1 pathway . The cis-isomer of Resveratrol induces a unique conformation of TyrRS that promotes the auto-PARylation of PARP1 . This process contributes to the reported health benefits of Resveratrol through the induction of protective stress response .

Pharmacokinetics

It’s known that cis-resveratrol is glucuronidated faster than trans-resveratrol . This suggests that the bioavailability of cis-Resveratrol 4’-O-glucuronide may be influenced by the rate of glucuronidation .

Result of Action

The molecular and cellular effects of cis-Resveratrol 4’-O-glucuronide’s action include the induction of a protective stress response via the auto-PARylation of PARP1 . This could contribute to the reported health benefits of Resveratrol .

Action Environment

The action, efficacy, and stability of cis-Resveratrol 4’-O-glucuronide can be influenced by various environmental factors. For instance, the stability of the glucuronides in aqueous solution shows remarkable differences, especially in the ready E/Z isomerisation of the 3-glucuronide .

Biochemical Analysis

Biochemical Properties

It is known that many glucuronides have biological activity . For instance, morphine-6-glucuronide has some advantages over morphine itself as an analgesic . Similarly, p-cresyl glucuronide, an end product of Tyr metabolism in the gut, is significantly less toxic in human kidney cells than the parent phenol and may indeed possess cytoprotective properties .

Cellular Effects

Given its structural similarity to resveratrol, it is plausible that it may exert similar effects on cells, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of cis-Resveratrol 4’-O-glucuronide in aqueous solution has been studied, and remarkable differences in their properties have been found, especially in the ready E/Z isomerisation of the 3-glucuronide .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBVTGYVFHDMA-BMPGWQKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009346 |

Source

|

| Record name | cis-Resveratrol 4'-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

387372-26-1 |

Source

|

| Record name | cis-Resveratrol 4'-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)